S-Butyl Thiobenzoate
Overview
Description
S-Butyl Thiobenzoate: is an organic compound with the molecular formula C11H14OS . It is a thioester derivative of benzoic acid, where the sulfur atom replaces the oxygen atom in the ester linkage. This compound is known for its unique chemical properties and applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: S-Butyl Thiobenzoate can be synthesized through the nucleophilic substitution reaction of acyl chloride and thiol or thiophenol.
Bunte Salt Method: Another method involves the synthesis of S-substituted thiobenzoate derivatives using Bunte salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the nucleophilic substitution reaction due to its efficiency and mild reaction conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Butyl Thiobenzoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The compound can participate in substitution reactions, where the butyl group or the thiobenzoate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Depending on the reagents used, various substituted thiobenzoates can be formed
Scientific Research Applications
Chemistry:
Photoinitiators: S-Butyl Thiobenzoate and its derivatives are used as photoinitiators in ultraviolet (UV) curing processes.
Biology and Medicine:
Drug Delivery Systems: Thioester compounds, including this compound, are explored for their potential in drug delivery systems due to their ability to form stable thioester bonds with biological molecules.
Industry:
Mechanism of Action
Molecular Targets and Pathways: S-Butyl Thiobenzoate exerts its effects primarily through its ability to absorb UV light and initiate free radical polymerization. The thioester bond in the compound undergoes homolytic cleavage upon UV irradiation, generating free radicals that initiate the polymerization process. This mechanism is crucial in its application as a photoinitiator in UV-curing technologies .
Comparison with Similar Compounds
- S-Methyl Thiobenzoate
- S-Ethyl Thiobenzoate
- S-Propyl Thiobenzoate
Comparison: S-Butyl Thiobenzoate is unique among its analogs due to its longer butyl chain, which imparts different physical and chemical properties. For instance, the butyl group provides increased hydrophobicity and a higher boiling point compared to its shorter-chain counterparts. This makes this compound more suitable for specific industrial applications where these properties are advantageous .
Properties
IUPAC Name |
S-butyl benzenecarbothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZPIFZTPWOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494974 | |
Record name | S-Butyl benzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7269-35-4 | |
Record name | S-Butyl benzenecarbothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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